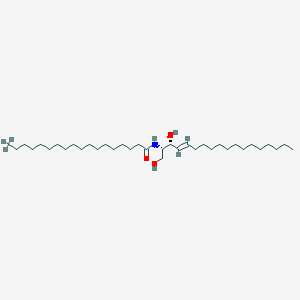

C18-Ceramide-d3

描述

属性

IUPAC Name |

18,18,18-trideuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZWWMEJITOND-MOZMBTNASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Sentinel of Accuracy: C18-Ceramide-d3 in Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and lipidomics, precision and accuracy are paramount. The study of ceramides, a class of bioactive sphingolipids, has unveiled their critical roles in a myriad of cellular processes, from apoptosis and autophagy to inflammation and insulin resistance. Among these, N-stearoyl-D-erythro-sphingosine, or C18-Ceramide, has garnered significant attention for its involvement in these fundamental biological pathways. However, the accurate quantification of endogenous C18-Ceramide in complex biological matrices presents a considerable analytical challenge. This is where its deuterated counterpart, C18-Ceramide-d3, emerges as an indispensable tool, serving as a robust internal standard for mass spectrometry-based analytical techniques. This technical guide provides an in-depth exploration of the application of this compound in research, complete with experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

The Role of this compound: Ensuring Precision in Quantification

This compound is a stable isotope-labeled version of C18-Ceramide, where three hydrogen atoms have been replaced by deuterium atoms. This subtle yet significant alteration in mass allows it to be distinguished from the naturally occurring (endogenous) C18-Ceramide by a mass spectrometer, while exhibiting nearly identical chemical and physical properties. This makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1]

The primary application of this compound is to correct for variations that can occur during sample preparation, extraction, and the analytical run itself. By adding a known amount of this compound to a biological sample at the beginning of the workflow, researchers can normalize the signal of the endogenous C18-Ceramide to that of the internal standard. This process effectively cancels out any sample loss or fluctuations in instrument response, leading to highly accurate and reproducible quantification of C18-Ceramide levels.

Quantitative Data for C18-Ceramide Analysis using this compound

The use of this compound as an internal standard enables the generation of precise and reliable quantitative data for endogenous C18-Ceramide in various biological samples. The following tables summarize key quantitative parameters from studies employing this methodology.

| Parameter | Value | Biological Matrix | Analytical Method | Reference |

| Linearity Range | 1.00 - 1.00 x 10³ nM | Human Serum | LC-MS/MS | [2] |

| Lower Limit of Quantitation (LLOQ) | 1.0 pg on column | Mammalian Cells | HPLC-MS/MS | [3] |

| Limit of Detection (LOD) | 0.2 pg on column | Mammalian Cells | HPLC-MS/MS | [3] |

| Recovery | 92.2% - 105.2% | Mammalian Cells | HPLC-MS/MS | [3] |

Table 1: Performance Characteristics of C18-Ceramide Quantification. This table highlights the typical performance metrics achieved when using a deuterated internal standard for the quantification of C18-Ceramide.

| Ceramide Species | Concentration Range (ng/mL) | Linearity (R²) | Reference |

| C18-Ceramide | 2.8 - 357 | >0.99 | [4] |

| C16-Ceramide | 2.8 - 357 | >0.99 | [4] |

| C24-Ceramide | 5.6 - 714 | >0.99 | [4] |

| C24:1-Ceramide | 5.6 - 714 | >0.99 | [4] |

Table 2: Calibration Curve Parameters for Ceramide Quantification. This table presents the linear ranges and correlation coefficients for calibration curves of various ceramide species, including C18-Ceramide, using an internal standard-based LC-MS/MS method.

Detailed Experimental Protocols

The accurate quantification of C18-Ceramide using this compound involves a multi-step process, from sample preparation to data analysis. Below are detailed methodologies for key experiments.

Protocol 1: Lipid Extraction from Mammalian Cells

This protocol outlines a common procedure for extracting lipids, including ceramides, from cultured mammalian cells.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

This compound internal standard solution (known concentration in a suitable solvent like ethanol)

-

Sonicator

-

Centrifuge

-

Glass vials with screw caps

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the adherent cells with ice-cold PBS.

-

Cell Lysis and Internal Standard Spiking: Add a specific volume of methanol to the plate and scrape the cells. Transfer the cell suspension to a glass vial. Add a precise amount of the this compound internal standard solution to the cell lysate.

-

Lipid Extraction: Add a twofold volume of chloroform to the methanol-cell suspension (final ratio of chloroform:methanol, 2:1 v/v).

-

Sonication and Centrifugation: Sonicate the mixture for 15-30 minutes to ensure complete lipid extraction. Centrifuge the sample to separate the lipid-containing organic phase (bottom layer) from the aqueous phase and protein pellet.

-

Solvent Evaporation: Carefully transfer the lower organic phase to a new glass vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phase solvents).

Protocol 2: Quantification of C18-Ceramide by LC-MS/MS

This protocol describes the analytical procedure for separating and quantifying C18-Ceramide using an internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reversed-phase column

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted lipid extract onto the C18 column.

-

Use a gradient elution with a mobile phase system, typically consisting of an aqueous solvent with additives (e.g., formic acid, ammonium formate) and an organic solvent (e.g., acetonitrile, methanol, isopropanol). The gradient is optimized to separate C18-Ceramide from other lipid species.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode using ESI.

-

Set the instrument to perform Multiple Reaction Monitoring (MRM). This involves selecting the specific precursor-to-product ion transitions for both endogenous C18-Ceramide and the this compound internal standard.

-

For C18-Ceramide: Monitor the transition of its protonated molecule [M+H]⁺ to a characteristic fragment ion.

-

For this compound: Monitor the transition of its corresponding deuterated protonated molecule [M+H]⁺ to its characteristic fragment ion.

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the endogenous C18-Ceramide and the this compound internal standard.

-

Calculate the ratio of the peak area of endogenous C18-Ceramide to the peak area of the this compound internal standard.

-

Construct a calibration curve using a series of standards with known concentrations of C18-Ceramide and a fixed concentration of the this compound internal standard.

-

Determine the concentration of endogenous C18-Ceramide in the samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways Involving C18-Ceramide

C18-Ceramide is a key signaling molecule implicated in fundamental cellular processes. The ability to accurately measure its levels using this compound is crucial for understanding its role in these pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

C18-Ceramide-d3 as an Internal Standard in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of C18-Ceramide-d3 as an internal standard for the accurate quantification of ceramides in biological samples using mass spectrometry. This document outlines the critical role of ceramides in cellular signaling, details experimental protocols for their analysis, and presents quantitative data in a structured format.

The Central Role of Ceramide in Cellular Signaling

Ceramides are a class of sphingolipids that are integral structural components of cellular membranes and also function as critical signaling molecules in a multitude of cellular processes.[1] These processes include apoptosis (programmed cell death), cell differentiation, and proliferation.[2] The intracellular concentration of ceramides is tightly regulated, and dysregulation of ceramide metabolism has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Ceramides can be generated through several metabolic pathways, including the de novo synthesis pathway, the hydrolysis of sphingomyelin by sphingomyelinases, and the salvage pathway which recycles sphingosine.[3][4] As a signaling molecule, ceramide can trigger apoptosis through both the intrinsic and extrinsic pathways by activating a cascade of downstream effectors, including protein phosphatases and caspases.[5][6]

Accurate Quantification of Ceramides using this compound and Mass Spectrometry

Given the biological importance of ceramides, their accurate quantification is crucial for both basic research and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of lipids due to its high sensitivity and specificity.[2][7]

The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification.[7] An internal standard is a compound that is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). By adding a known amount of the internal standard to the sample at the beginning of the workflow, it is possible to correct for variations that may occur during sample preparation, extraction, and analysis.[8] this compound co-elutes with the endogenous C18-Ceramide, but is distinguished by the mass spectrometer, allowing for ratiometric quantification that corrects for sample loss and ionization suppression.

Experimental Protocols

The following sections detail the key experimental procedures for the quantification of ceramides in biological samples using this compound as an internal standard.

Lipid Extraction from Biological Samples

A robust lipid extraction method is the first critical step for accurate ceramide analysis. The choice of method depends on the sample matrix (e.g., plasma, cells, tissue). The Folch and Bligh-Dyer methods, or variations thereof, are commonly employed.[9] A methyl tert-butyl ether (MTBE)-based extraction is another effective method.[10]

Protocol: Lipid Extraction using a modified Folch method [8]

-

Internal Standard Spiking: To a known volume or mass of the biological sample (e.g., 100 µL of plasma or 1x10^6 cells), add a precise amount of this compound internal standard solution.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Homogenization: Vortex the mixture vigorously to ensure complete mixing and to precipitate proteins.

-

Phase Separation: Induce phase separation by adding a salt solution (e.g., 0.9% NaCl) or water.

-

Centrifugation: Centrifuge the sample to achieve clear separation of the aqueous (upper) and organic (lower) phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/isopropanol 1:1 v/v).[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Separation

Reversed-phase liquid chromatography is typically used to separate different ceramide species. A C18 column is a common choice for this purpose.[11][12][13]

-

Column: ACQUITY UPLC CSH C18 column (2.1 mm x 100 mm, 1.7 µm) or equivalent.[12]

-

Mobile Phase A: Acetonitrile:water (3:2, v/v) with 10 mM ammonium formate.[12]

-

Mobile Phase B: Isopropanol:acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[12]

-

Flow Rate: 0.3 mL/min.[12]

-

Injection Volume: 5 µL.[12]

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly effective for ceramide quantification due to its high sensitivity and specificity.[2][14]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: The precursor-to-product ion transitions for both the endogenous C18-Ceramide and the this compound internal standard need to be optimized. The most abundant product ion for ceramides is typically observed at m/z 264, which results from the loss of the fatty acyl chain.[14]

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of ceramides using LC-MS/MS with deuterated internal standards.

Table 1: LC-MS/MS Method Performance for Ceramide Quantification

| Parameter | Value | Reference |

| Linearity (R²) | >0.99 | [11][15] |

| Lower Limit of Quantification (LLOQ) | 1.0 - 2.5 ng/mL | [15] |

| Inter- and Intra-assay Precision (%CV) | <15% | [11] |

| Accuracy (% Bias) | <15% | [11] |

| Extraction Recovery | >90% | [11] |

Table 2: Representative Ceramide Concentrations in Human Serum

| Ceramide Species | Mean Concentration (nM) | Reference |

| Cer(d18:1/16:0) | 270 | [16] |

| Cer(d18:1/18:0) | 99 | [16] |

| Cer(d18:1/24:1) | 769 | [16] |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ceramide signaling and analysis.

References

- 1. Comprehensive profiling of ceramides in human serum by liquid chromatography coupled to tandem mass spectrometry combining data independent/dependent acquisition modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ceramide Signaling Pathway [m.antpedia.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 11. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]

- 12. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 13. preprints.org [preprints.org]

- 14. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. biorxiv.org [biorxiv.org]

The Unseen Workhorse: A Technical Guide to the Function of Deuterated Ceramides in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in cellular processes and disease. Among the vast array of lipids, ceramides stand out as critical signaling molecules involved in apoptosis, cell cycle regulation, and inflammatory responses.[1][2][3] Their dysregulation has been implicated in numerous pathologies, including cancer, diabetes, and neurodegenerative disorders, making them a key target for both basic research and therapeutic development.[4][5][6] This technical guide delves into the core function of deuterated ceramides as indispensable tools in modern lipidomics, enabling the robust and reliable measurement of their endogenous counterparts.

The Critical Role of Deuterated Ceramides as Internal Standards

The primary and most crucial function of deuterated ceramides in lipidomics is their use as internal standards for mass spectrometry (MS)-based quantification.[7][8] Due to their structural similarity to endogenous ceramides, they exhibit nearly identical chemical and physical properties, such as extraction efficiency and ionization response in the mass spectrometer.[8] However, their increased mass, owing to the incorporation of deuterium atoms, allows them to be distinguished from the non-labeled, naturally occurring ceramides.

By adding a known amount of a deuterated ceramide standard to a biological sample at the beginning of the experimental workflow, researchers can account for sample loss during extraction and purification, as well as variations in instrument response.[1][8] This normalization is essential for achieving the high accuracy and precision required for meaningful biological interpretation.[1]

The Workflow of a Lipidomics Experiment Utilizing Deuterated Ceramides

The following diagram illustrates a typical workflow for the quantification of ceramides in a biological sample using deuterated internal standards.

Caption: A generalized workflow for quantitative lipidomics of ceramides.

Quantitative Data from Lipidomics Studies

The use of deuterated ceramides has enabled the precise measurement of various ceramide species across different biological matrices. The following tables summarize representative quantitative data from lipidomics literature.

Table 1: Linearity of Ceramide Quantification using Deuterated Internal Standards [7][9]

| Ceramide Species | Linear Range (nM) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (µg/ml) |

| Cer(d18:1/14:0) | 1.00 - 1.00x10³ | >0.99 | - |

| Cer(d18:1/16:0) | 5.00 - 5.00x10³ | >0.99 | - |

| Cer(d18:1/17:0) | 1.00 - 1.00x10³ | >0.99 | - |

| Cer(d18:1/18:0) | 1.00 - 1.00x10³ | >0.99 | - |

| Cer(d18:1/18:1) | 1.00 - 1.00x10³ | >0.99 | - |

| Cer(d18:1/20:0) | 5.00 - 5.00x10³ | >0.99 | - |

| Cer(d18:1/22:0) | 1.00 - 1.00x10³ | >0.99 | 0.02 |

| Cer(d18:1/24:0) | 5.00 - 5.00x10³ | >0.99 | 0.08 |

| Cer(d18:1/24:1) | 5.00 - 5.00x10³ | >0.99 | - |

Table 2: Representative Concentrations of Ceramides in Human Plasma/Serum [7][10][11]

| Ceramide Species | Mean Concentration (µmol/L) - SRM 1950[10][11] | Mean Concentration (nM) - Normal Pregnancy Sera[7] |

| Cer(d18:1/16:0) | 0.244 ± 0.006 | 2.70x10² |

| Cer(d18:1/18:0) | 0.0835 ± 0.0017 | 0.99x10² |

| Cer(d18:1/24:0) | 2.42 ± 0.04 | - |

| Cer(d18:1/24:1) | 0.855 ± 0.013 | 7.69x10² |

Detailed Experimental Protocols

The following protocols are compiled from established methods in the field and provide a detailed guide for the quantification of ceramides using deuterated internal standards.[1][7][12]

Sample Preparation and Lipid Extraction (Modified Folch Method)

-

Homogenization: Homogenize the biological sample (e.g., 100 mg of tissue) in 1 mL of cold phosphate-buffered saline (PBS).[1]

-

Internal Standard Spiking: Add a known amount of the deuterated ceramide internal standard solution to the homogenate. The final concentration should be within the linear range of the calibration curve.[1]

-

Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate. Vortex thoroughly for 1 minute.

-

Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex for another minute.

-

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[12]

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.[13]

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic ceramides.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[7] This involves selecting the precursor ion (the protonated ceramide molecule) and a specific product ion generated after fragmentation.

-

Source Parameters:

-

Calibration and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with increasing concentrations of non-labeled ceramide standards and a constant concentration of the deuterated internal standard.[1]

-

Data Analysis: For each ceramide, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.[1]

-

Concentration Calculation: Use the linear regression equation from the calibration curve to determine the concentration of each ceramide in the unknown samples based on their measured peak area ratios.[1]

Ceramide Signaling Pathways

Ceramides are central hubs in cellular signaling, influencing a variety of cellular processes. The diagram below provides a simplified overview of key ceramide-mediated signaling pathways.

Caption: Key signaling pathways initiated by ceramide generation.

Ceramide can be produced through two main pathways: the de novo synthesis pathway and the hydrolysis of sphingomyelin by sphingomyelinases.[4][14] Once generated, ceramide acts as a second messenger, activating a cascade of downstream effectors.[2][3] For instance, ceramide can activate protein phosphatases like PP1 and PP2A, leading to the dephosphorylation and activation of pro-apoptotic proteins.[2] It also plays a role in activating protein kinase C zeta (PKCζ), which is involved in insulin resistance, and the c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis and inflammation.[4][14][15]

Conclusion

Deuterated ceramides are indispensable tools in the field of lipidomics, providing the necessary accuracy and precision for the quantitative analysis of their endogenous counterparts. Their role as internal standards has been fundamental in elucidating the complex functions of ceramides in health and disease. As research continues to uncover the intricate details of ceramide signaling, the use of these stable isotope-labeled standards will remain a cornerstone of high-quality lipidomics research, driving forward our understanding of cellular metabolism and paving the way for novel diagnostic and therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Lipidomics of Ceramides: Disease Biomarker Applications - Creative Proteomics [creative-proteomics.com]

- 7. biorxiv.org [biorxiv.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.yonsei.ac.kr [chem.yonsei.ac.kr]

- 11. Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards | NIST [nist.gov]

- 12. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 13. Liquid chromatography-tandem mass spectrometric determination of ceramides and related lipid species in cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

A Technical Guide to the Synthesis and Isotopic Purity of C18-Ceramide-d3

Introduction

C18-Ceramide, a bioactive sphingolipid, is a critical signaling molecule involved in cellular processes such as apoptosis, cell differentiation, and senescence. Its deuterated isotopologue, C18-Ceramide-d3, serves as an indispensable internal standard for its quantification in complex biological matrices by mass spectrometry (MS).[1] The accuracy of such quantitative lipidomic studies hinges on the precise synthesis and rigorous characterization of the isotopic purity of the standard. This guide provides an in-depth overview of the synthesis of this compound, detailed experimental protocols for its analysis, and methods for determining its isotopic purity, tailored for researchers and professionals in drug development and life sciences.

Synthesis of this compound

The synthesis of this compound typically involves the amide coupling of a deuterated C18 fatty acid (Stearic acid-d3) with a sphingoid base backbone, most commonly D-erythro-sphingosine. The deuterium atoms are strategically placed on the terminal methyl group of the stearic acid chain, providing a stable isotopic label with a distinct mass shift.

Experimental Protocol: Chemical Synthesis

-

Activation of Stearic Acid-d3 :

-

Dissolve Stearic acid-18,18,18-d3 in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Add an activating agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), in equimolar amounts.

-

Stir the reaction at room temperature for several hours to form the NHS-ester of the deuterated fatty acid.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

-

Amide Coupling :

-

In a separate flask, dissolve D-erythro-sphingosine in a suitable solvent mixture (e.g., chloroform/methanol).

-

Add the activated Stearic acid-d3 solution to the sphingosine solution.

-

Add a non-nucleophilic base, such as triethylamine, to catalyze the reaction.

-

Allow the reaction to proceed at room temperature overnight.

-

-

Purification :

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product using silica gel column chromatography.

-

Elute with a gradient of methanol in chloroform to separate the desired this compound from unreacted starting materials and byproducts.

-

Collect and combine the fractions containing the pure product, as determined by thin-layer chromatography (TLC).

-

Evaporate the solvent to yield the final product as a solid.

-

Analysis of Isotopic Purity

The quality of a deuterated standard is defined by its isotopic purity. It is crucial to distinguish between "isotopic enrichment" (the percentage of deuterium at a specific labeled position) and "species abundance" (the percentage of molecules with a specific number of deuterium atoms).[2] For this compound, the final product will be a mixture of isotopologues (d0, d1, d2, d3).[2] The primary techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Mass Spectrometry (MS) for Isotopologue Distribution

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS) is the gold standard for determining the abundance of each isotopologue.[4] This technique allows for the separation of the analyte from the matrix and the resolution of mass peaks corresponding to the unlabeled (d0) and various deuterated species.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation :

-

Chromatography :

-

Mass Spectrometry :

| Parameter | Typical Value |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid + 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Positive |

| Scan Mode | Full Scan (High Resolution) / SIM |

| Precursor Ion [M+H]⁺ | ~m/z 569.5 (for d3 species) |

| Product Ion | ~m/z 264.2 (for fragmentation of sphingosine backbone)[7] |

Nuclear Magnetic Resonance (NMR) for Isotopic Enrichment

NMR spectroscopy, particularly Proton NMR (¹H-NMR), is a powerful non-destructive technique for confirming the position of the deuterium labels and quantifying the overall isotopic enrichment.[2][8] By comparing the integral of a residual proton signal at the deuterated position to the integral of a non-deuterated proton signal within the same molecule, one can calculate the percentage of deuteration with high accuracy.[2]

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve a sufficient amount of the this compound sample (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition : Acquire a quantitative ¹H-NMR spectrum on a high-field spectrometer (e.g., 600 MHz).[9] Ensure a sufficient relaxation delay between scans to allow for full signal recovery.

-

Data Analysis :

-

Process the spectrum to obtain a flat baseline and correct phase.

-

Identify the signal corresponding to the non-deuterated protons of the terminal methyl group in the stearoyl chain (this will be a very small signal).

-

Identify a well-resolved signal from a proton in a non-deuterated part of the molecule (e.g., vinyl protons on the sphingosine backbone) to use as an internal reference.

-

Carefully integrate both the residual proton signal and the reference signal.

-

Calculate the isotopic enrichment based on the ratio of these integrals.

-

Quantitative Data Summary

Commercially available this compound is typically sold with high isotopic purity. The data below represents a typical specification for such a standard.

| Isotopologue | Mass Shift | Expected Abundance |

| d0 (Unlabeled) | +0 | ≤1.0%[10] |

| d1 | +1 | Component of ≥99% deuterated forms[10] |

| d2 | +2 | Component of ≥99% deuterated forms[10] |

| d3 (Fully Labeled) | +3 | Main component of ≥99% deuterated forms[10] |

Biological Context: Ceramide Synthesis Pathways

To appreciate the role of C18-Ceramide in biology, it is useful to understand its natural synthesis. The de novo synthesis pathway is a primary route for ceramide production within the cell, occurring at the endoplasmic reticulum.[11][12]

Conclusion

The synthesis of high-quality this compound is a multi-step process that requires careful execution and purification. Subsequent rigorous analysis using advanced techniques like HR-MS and NMR is not merely a quality control step but a fundamental requirement to ensure the accuracy and reliability of quantitative studies that depend on it.[3] By following detailed protocols for both synthesis and characterization, researchers can confidently use this internal standard to advance the understanding of ceramide metabolism and its role in health and disease.

References

- 1. C18 Ceramide-d3 (d18:1/18:0-d3) - Biochemicals - CAT N°: 24396 [bertin-bioreagent.com]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A convenient method for the relative and absolute quantification of lipid components in liposomes by 1H- and 31P NMR-spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of C18-Ceramide in Metabolic Diseases: A Technical Guide

Abstract

Ceramides, a class of sphingolipids, have emerged from being simple structural components of cell membranes to critical signaling molecules implicated in a range of cellular processes. Specifically, C18:0-ceramide (C18-ceramide), characterized by an 18-carbon stearoyl acyl chain, is increasingly recognized as a key lipotoxic mediator in the pathogenesis of metabolic diseases. Generated predominantly by ceramide synthase 1 (CerS1), elevated levels of C18-ceramide are strongly associated with insulin resistance, mitochondrial dysfunction, inflammation, and cardiovascular complications. This technical guide provides an in-depth exploration of the biosynthesis, signaling pathways, and pathophysiological roles of C18-ceramide. It details established experimental protocols for its quantification, summarizes key quantitative findings from preclinical and clinical studies, and discusses its potential as a diagnostic biomarker and therapeutic target for researchers, scientists, and drug development professionals.

Introduction to Ceramides and Metabolic Disease

The global rise in obesity has led to a parallel increase in associated metabolic disorders, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease (CVD). A central concept in the development of these conditions is "lipotoxicity," where the accumulation of lipid metabolites in non-adipose tissues like skeletal muscle, liver, and heart leads to cellular dysfunction and death.[1] Among the numerous lipid species, ceramides have been identified as particularly deleterious.[1][2]

Ceramides are structurally diverse, defined by the length of their N-acyl chain, which imparts distinct biological functions.[3] While very-long-chain ceramides (e.g., C24:0) may be benign or even protective, long-chain saturated species, particularly C16:0 and C18:0 ceramides, are consistently linked to negative metabolic outcomes.[1][4] C18-ceramide, the focus of this guide, is a major ceramide subspecies in skeletal muscle and plays a pivotal role in driving obesity-associated insulin resistance.[3][5]

Biosynthesis of C18-Ceramide

C18-ceramide is primarily synthesized through the de novo pathway, a multi-step enzymatic process that begins in the endoplasmic reticulum.

-

Serine Palmitoyltransferase (SPT): This rate-limiting enzyme catalyzes the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine.[6]

-

3-Ketosphinganine Reductase: 3-ketosphinganine is then reduced to sphinganine (dihydrosphingosine).

-

Ceramide Synthase 1 (CerS1): Sphinganine is acylated with a fatty acyl-CoA. CerS1 exhibits high specificity for stearoyl-CoA (C18:0), generating C18-dihydroceramide.[7][8] The tissue-specific expression of CerS isoforms is a key determinant of the ceramide profile; CerS1 is the predominant isoform in skeletal muscle and is essential for brain development.[3][5][9]

-

Dihydroceramide Desaturase (DEGS1): Finally, a double bond is introduced into the sphingoid backbone of C18-dihydroceramide to form the mature C18-ceramide.[8]

Ceramides can also be generated through the hydrolysis of more complex sphingolipids, such as sphingomyelin, by sphingomyelinase enzymes.

Pathophysiological Role of C18-Ceramide in Metabolic Tissues

Elevated C18-ceramide levels are a common feature of metabolic diseases, contributing to organ-specific dysfunction.

-

Skeletal Muscle: As a primary site for insulin-mediated glucose disposal, skeletal muscle is a critical target for C18-ceramide-induced pathology. In obesity, increased fatty acid flux leads to the accumulation of C18-ceramide, which is a primary driver of skeletal muscle insulin resistance.[3][10] Studies in mice have shown that skeletal muscle-specific deletion of CerS1 reduces C18:0 ceramide content and significantly improves systemic glucose homeostasis, highlighting its causal role.[10]

-

Liver and Adipose Tissue: While C16-ceramide (produced by CerS5/6) is more prominently linked to hepatic steatosis and insulin resistance in the liver, C18-ceramide also accumulates in both the liver and adipose tissue in diet-induced obesity.[1][5][6] In adipose tissue, C18-ceramide can promote fat formation and insulin resistance by controlling fatty acid release and adipocyte differentiation.[11]

-

Cardiovascular System: Circulating ceramides, including C18:0, are emerging as powerful, independent predictors of adverse cardiovascular events and mortality, potentially outperforming traditional biomarkers like LDL cholesterol.[4][12][13] The accumulation of C16-Cer and C18-Cer in endothelial cells can increase oxidative stress and inflammation, leading to endothelial dysfunction, a key event in the development of atherosclerosis.[11][14]

| Disease/Condition | Tissue/Sample | Change in C18-Ceramide Level | Model | Citation |

| Diet-Induced Obesity | Adipose Tissue & Plasma | >300% increase | Mouse | [6] |

| High-Fat Diet | Skeletal Muscle | Significant increase | Mouse | [3][10] |

| Type 2 Diabetes | Plasma | Significantly higher vs. healthy controls | Human | [9][15] |

| Obese Asthma | Serum | Higher vs. non-obese asthma (184.3 ng/mL) | Human | [16] |

| Physical Inactivity (Bed Rest) | Plasma | 25% increase after 4 days | Human (Older Adults) | [12] |

| Essential Hypertension | Plasma | Significantly increased | Human | [17] |

Table 1: Summary of Quantitative Changes in C18-Ceramide Levels in Metabolic Diseases.

Core Signaling Pathways of C18-Ceramide

C18-ceramide exerts its detrimental effects by modulating critical intracellular signaling networks that govern metabolism and cell survival.

Impairment of Insulin Signaling

A primary mechanism by which C18-ceramide causes insulin resistance is through the inhibition of the protein kinase B (Akt/PKB) signaling pathway.[2][7][18]

-

Activation of Protein Phosphatase 2A (PP2A): C18-ceramide accumulation leads to the activation of PP2A.[7][15]

-

Inhibition of Akt/PKB: Activated PP2A directly dephosphorylates and inactivates Akt, a central node in the insulin signaling cascade.[15]

-

Blocked GLUT4 Translocation: The inhibition of Akt prevents the translocation of the glucose transporter 4 (GLUT4) to the cell surface in muscle and adipose tissue.[4] This severely impairs the uptake of glucose from the bloodstream, leading to hyperglycemia and insulin resistance.[9]

Induction of Mitochondrial Dysfunction and Mitophagy

Mitochondria are central to cellular energy metabolism, and their dysfunction is a hallmark of lipotoxicity. C18-ceramide directly targets mitochondria to impair their function.

-

Mitochondrial Localization: C18-ceramide, generated by CerS1, localizes to the outer mitochondrial membrane.[19]

-

Direct Interaction with LC3B-II: On the mitochondrial surface, C18-ceramide directly binds to the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3B-II), a key protein in the autophagy process.[19][20]

-

Lethal Mitophagy: This interaction targets mitochondria for engulfment by autophagosomes and subsequent degradation by lysosomes, a process termed mitophagy.[19][20] This form of mitophagy is caspase-independent and leads to cell death, contributing to the loss of functional tissue mass in metabolic diseases.[19] Furthermore, ceramide accumulation can impair the mitochondrial electron transport chain, reduce fatty acid oxidation capacity, and increase the production of reactive oxygen species (ROS).[2][21]

References

- 1. Ceramides in Metabolism: Key Lipotoxic Players - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Central role of ceramide biosynthesis in body weight regulation, energy metabolism, and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 9. mdpi.com [mdpi.com]

- 10. CerS1-Derived C18:0 Ceramide in Skeletal Muscle Promotes Obesity-Induced Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceramide Biomarkers Predictive of Cardiovascular Disease Risk Increase in Healthy Older Adults After Bed Rest - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 15. Circulating Sphingolipids in Insulin Resistance, Diabetes and Associated Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic shift favoring C18:0 ceramide accumulation in obese asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Emerging Roles of Ceramide in Cardiovascular Diseases [aginganddisease.org]

- 18. Sphingolipid Metabolism: New Insight into Ceramide-Induced Lipotoxicity in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Sphingolipids in mitochondria—from function to disease [frontiersin.org]

- 21. Frontiers | Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes [frontiersin.org]

A Technical Guide to C18-Ceramide-d3: Sourcing, Specifications, and Applications

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on C18-Ceramide-d3. It details supplier information, quality specifications, its role in cellular signaling, and protocols for its use in experimental settings.

Supplier and Quality Specifications for this compound

This compound is primarily used as an internal standard for the accurate quantification of C18 ceramide in biological samples using mass spectrometry techniques.[1][2][3] Several reputable suppliers offer this deuterated lipid standard. The following table summarizes the key quality specifications from a prominent supplier, Cayman Chemical, available through various distributors.

| Specification | Description |

| Product Name | C18 Ceramide-d3 (d18:1/18:0-d3) |

| Synonyms | Cer(d18:1/18:0)-d3, N-stearoyl-D-sphingosine-d3 |

| CAS Number | 2011762-82-4[1][2] |

| Molecular Formula | C₃₆H₆₈D₃NO₃[1] |

| Molecular Weight | 569.0 g/mol [1] |

| Purity | ≥99% deuterated forms (d1-d3); ≤1% d0[1][2] |

| Formulation | A solid[1] |

| Storage | -20°C[3] |

| Stability | ≥ 4 years[4] |

| Primary Application | Internal standard for GC- or LC-MS quantification of C18 ceramide[1][2] |

The Role of C18-Ceramide in Cellular Signaling

Ceramides, including the C18 species, are bioactive sphingolipids that act as critical second messengers in a variety of cellular signaling pathways.[5][6] They are implicated in regulating key cellular processes such as apoptosis, cell growth, inflammation, and stress responses.[7][8] An accumulation of ceramide can trigger programmed cell death by activating specific protein phosphatases and kinase cascades.[5][9]

One of the well-established pathways involves the activation of the c-Jun N-terminal kinase (JNK) and the dephosphorylation of anti-apoptotic proteins like Bcl-2, which ultimately leads to apoptosis.[5]

Experimental Protocol: Quantification of C18-Ceramide by LC-MS/MS

The following protocol provides a detailed methodology for the quantification of endogenous C18-Ceramide in mammalian cell samples, utilizing this compound as an internal standard. This method is adapted from established lipidomic analysis procedures.[10]

1. Materials and Reagents:

-

C18-Ceramide standard (Cayman Chemical or equivalent)

-

This compound (d18:1/18:0-d3) internal standard (IS) (Cayman Chemical, Cat. No. 24396 or equivalent)

-

HPLC-grade solvents: Methanol, Acetonitrile, Chloroform, Water

-

Ammonium acetate (NH₄Ac)

-

Sodium Dodecyl Sulfate (SDS)

-

Cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

Protein quantification assay kit (e.g., Bio-Rad DC Protein Assay)

2. Preparation of Standards and Internal Standard:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of C18-Ceramide and this compound in ethanol. Store at -20°C.

-

Working Solutions:

-

Create a series of C18-Ceramide working stock solutions (e.g., 0, 0.5, 1.0, 2.5, 5.0, 7.5, 10 ng/mL) by serial dilution in acetonitrile. These will be used to construct the calibration curve.

-

Prepare a 500 ng/mL working stock solution of this compound (IS) in ethanol.

-

3. Sample Preparation and Lipid Extraction:

-

Cell Harvesting: Harvest cultured cells, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

-

Lysis and Protein Quantification: Lyse a small aliquot of cells and determine the protein concentration for normalization purposes.

-

Lipid Extraction:

-

To the cell pellet, add a known amount of the this compound internal standard.

-

Perform a lipid extraction using a suitable solvent system (e.g., Bligh-Dyer method with chloroform:methanol).

-

Vortex and sonicate the mixture to ensure complete extraction.

-

Centrifuge to separate the phases. Collect the lower organic layer containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in a known volume of a suitable solvent (e.g., acetonitrile or mobile phase) for LC-MS analysis.

-

4. LC-MS/MS Analysis:

-

Chromatography:

-

Column: Use a reversed-phase column suitable for lipid analysis (e.g., C18 or Diphenyl column).

-

Mobile Phase: A gradient of acetonitrile/water with an additive like ammonium acetate is typically used. For example, Mobile Phase A: Water with 25 mM NH₄Ac; Mobile Phase B: Acetonitrile.

-

Flow Rate: A typical flow rate is between 0.5 - 0.8 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Monitor the specific precursor-to-product ion transitions for both endogenous C18-Ceramide and the this compound internal standard.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (C18-Ceramide / this compound) against the concentration of the C18-Ceramide standards.

-

Calculate the concentration of C18-Ceramide in the unknown samples using the regression equation from the calibration curve.

-

Normalize the final concentration to the protein content of the initial cell lysate.

References

- 1. C18 Ceramide-d3 (d18:1/18:0-d3) - Cayman Chemical [bioscience.co.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. biocompare.com [biocompare.com]

- 4. caymanchem.com [caymanchem.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 7. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 10. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to C18-Ceramide-d3: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and experimental methodologies for C18-Ceramide-d3. The information is intended to ensure safe laboratory practices and effective application of this deuterated lipid standard in research and development.

Safety Data Sheet and Handling

This compound, a deuterated form of C18-Ceramide, is a valuable internal standard for mass spectrometry-based lipidomics. While specific safety data for the deuterated form is not extensively documented, the safety precautions for C18-Ceramide can be applied. As with any chemical reagent, it should be handled with care in a laboratory setting.

Hazard Identification

C18-Ceramide is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is recommended to handle it as a potentially hazardous substance. The toxicological properties have not been fully investigated.[1]

Potential Health Effects:

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation.

-

Inhalation: May be harmful if inhaled.

-

Ingestion: May be harmful if swallowed.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.

-

Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is -20°C for long-term stability.[2] this compound is stable for at least four years when stored at -20°C.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved particulate respirator.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its common variants.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide-d3 | |

| Synonyms | C18 Ceramide-d3, Cer(d18:1/18:0)-d3, Ceramide-d3 (d18:1/18:0-d3) | [2] |

| CAS Number | 2011762-82-4 | [2] |

| Molecular Formula | C₃₆H₆₈D₃NO₃ | |

| Molecular Weight | 569.0 g/mol | |

| Purity | ≥98% | |

| Form | Solid | |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

Table 2: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Reference |

| This compound | Chloroform | Soluble | |

| Dimethylformamide (DMF) | Soluble | ||

| Ethanol | Soluble (with warming) | ||

| C18 dihydro Ceramide-d3 | Dimethyl sulfoxide (DMSO) | 0.5 mg/mL | [2] |

| C18 Ceramide-1-phosphate-d3 | Chloroform/Methanol/7.5M NH₄OH (80:20:4) | Soluble | |

| Chloroform/Methanol/Acetic Acid (60:15:25) | Soluble |

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of endogenous C18-Ceramide in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Cultured Cells

This protocol describes a common method for extracting lipids, including ceramides, from cultured cells.

-

Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis & Internal Standard Spiking: Add a known amount of this compound in methanol to the cell pellet. The amount should be determined based on the expected endogenous ceramide concentration.

-

Lipid Extraction (Bligh-Dyer Method):

-

Add chloroform and water to the methanol-cell suspension to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

Quantification of C18-Ceramide by LC-MS/MS

This protocol provides a general framework for the analysis of C18-Ceramide using a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

C18-Ceramide (endogenous): Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion (e.g., m/z 566.5 → 264.3).

-

This compound (internal standard): Monitor the transition from the precursor ion [M+H]⁺ to the same product ion (e.g., m/z 569.5 → 264.3).

-

-

-

Quantification: The concentration of endogenous C18-Ceramide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of C18-Ceramide in biological samples using this compound as an internal standard.

Caption: Workflow for C18-Ceramide Quantification by LC-MS/MS.

C18-Ceramide Signaling in Apoptosis

C18-Ceramide is a key signaling molecule involved in the regulation of apoptosis (programmed cell death). The following diagram illustrates a simplified signaling pathway.

Caption: Simplified C18-Ceramide-mediated apoptosis signaling pathway.

References

Methodological & Application

LC-MS/MS protocol for C18-Ceramide quantification using C18-Ceramide-d3

An Application Note and Protocol for the Quantification of C18-Ceramide in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and cellular stress responses.[1][2] Specifically, C18-Ceramide (N-stearoyl-D-erythro-sphingosine) has been implicated in distinct biological functions, such as the induction of endoplasmic reticulum (ER) stress, autophagy, and the inhibition of cancer cell growth.[3] Given its role in various pathologies, the accurate and precise quantification of C18-Ceramide in biological samples is essential for advancing biomedical research and drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipid analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[1][4] The use of a stable isotope-labeled internal standard, such as C18-Ceramide-d3, is crucial for correcting analytical variability during sample preparation and ionization, ensuring robust and accurate quantification.[1]

This document provides a detailed protocol for the extraction, separation, and quantification of C18-Ceramide from biological matrices (e.g., plasma, cell lysates) using an LC-MS/MS system with this compound as the internal standard.

Principle of the Method

This method employs a liquid-liquid extraction procedure to isolate lipids from the biological matrix. The extracted lipids are then separated using reversed-phase high-performance liquid chromatography (HPLC). The analyte (C18-Ceramide) and the internal standard (this compound) are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with known concentrations of C18-Ceramide. The characteristic collision-induced fragmentation of ceramides in positive ion mode yields a common product ion at m/z 264, which corresponds to the sphingosine backbone.[5][6]

Signaling Pathway of C18-Ceramide

C18-Ceramide is synthesized by Ceramide Synthase 1 (CerS1) and acts as a key signaling lipid in response to various cellular stresses. It can directly interact with and modulate the activity of downstream proteins and organelles, influencing cell fate decisions such as apoptosis, autophagy, and cell growth inhibition.[3][7]

Experimental Protocol

The overall experimental workflow consists of sample preparation, LC-MS/MS analysis, and data processing.

I. Materials and Reagents

-

Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (LC-MS grade).

-

Reagents: Formic acid, Ammonium formate.

-

Standards: C18-Ceramide (Avanti Polar Lipids or equivalent), this compound (as internal standard).

-

Biological Matrix: Plasma, serum, or cell culture lysates.

II. Standard and Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of C18-Ceramide and this compound in ethanol or a suitable organic solvent. Store at -80°C.[8]

-

Working Solutions:

-

Calibration Standards: Prepare a series of working solutions of C18-Ceramide by serial dilution of the stock solution with methanol or acetonitrile to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.[8]

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

-

-

Sample Extraction (Bligh and Dyer modified):

-

To a 2 mL microcentrifuge tube, add 50 µL of the sample (plasma, homogenized tissue, or cell lysate).

-

Add 50 µL of the IS working solution (this compound).

-

Add 400 µL of a protein precipitation/extraction solution (e.g., isopropanol-chloroform 9:1 v/v).[9]

-

Vortex vigorously for 3 minutes to ensure thorough mixing and protein precipitation.[9]

-

Centrifuge at 3000 x g for 10 minutes to pellet precipitated proteins.[9]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Mobile Phase A:B) for LC-MS/MS analysis.

-

III. LC-MS/MS Method

The following parameters provide a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Conditions | Parameter | Recommended Condition | | :--- | :--- | | Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[6][10] | | Mobile Phase A | Water with 0.2% Formic Acid and 10 mM Ammonium Formate[1] | | Mobile Phase B | Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% Formic Acid[6] | | Flow Rate | 0.3 mL/min[6][10] | | Injection Volume | 5-10 µL | | Column Temperature | 40°C | | Gradient Elution | 0.0 min | 50% B | | | 1.0 min | 50% B | | | 8.0 min | 100% B | | | 12.0 min | 100% B | | | 12.1 min | 50% B | | | 15.0 min | 50% B |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Recommended Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM)[5] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

| Collision Gas | Argon |

Table 3: MRM Transitions for C18-Ceramide and Internal Standard

| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| C18-Ceramide | 566.5 | 264.3 | 50 | 35 |

| This compound (IS) | 569.5 | 264.3 | 50 | 35 |

Note: The precursor ion for C18-Ceramide (C36H71NO3) is m/z 566.5. The product ion m/z 264.3 is a characteristic fragment of the sphingosine d18:1 backbone.[6][11] The precursor for the d3-labeled internal standard is shifted by +3 Da, assuming deuteration on the acyl chain, leaving the sphingosine fragment unchanged. These values should be empirically optimized.

IV. Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of C18-Ceramide and this compound using the instrument's software.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (C18-Ceramide / this compound) against the known concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

-

Concentration Calculation: Determine the concentration of C18-Ceramide in the unknown samples by applying their measured peak area ratios to the regression equation derived from the calibration curve.

Method Validation and Performance

A summary of typical method validation parameters is presented below. These values serve as a guideline and should be established for each specific assay.

Table 4: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Performance |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | - | 1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL[8] |

| Intra-Assay Precision (%CV) | < 15% | < 7% |

| Inter-Assay Precision (%CV) | < 15% | < 9% |

| Accuracy (% Bias) | 85-115% (±15%) | 92-108% |

| Recovery | Consistent and reproducible | 85 - 95%[12] |

Conclusion

This application note provides a comprehensive protocol for the reliable quantification of C18-Ceramide in biological samples using LC-MS/MS. The method demonstrates high sensitivity, specificity, and accuracy through the use of a stable isotope-labeled internal standard (this compound) and optimized chromatographic and mass spectrometric conditions. This robust analytical method is suitable for researchers, scientists, and drug development professionals investigating the role of C18-Ceramide in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Separation, identification and quantitation of ceramides in human cancer cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ceramide Analysis Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of ceramides in biological samples using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability during sample preparation and analysis, ensuring high accuracy and precision.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Dysregulation of ceramide levels has been implicated in various diseases, making their precise measurement a key objective in biomedical research and drug development.[1] LC-MS/MS has become the preferred analytical technique for ceramide analysis due to its high sensitivity, specificity, and ability to resolve different ceramide species.[1] The stable isotope dilution method, incorporating a deuterated ceramide standard, is a robust strategy for accurate quantification.[2][3]

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the extraction and quantification of various ceramide species from biological matrices such as plasma, serum, and tissues.

Materials and Reagents

-

Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade)

-

Reagents: Formic acid, Ammonium formate, Phosphate-buffered saline (PBS)

-

Standards:

Sample Preparation

For Plasma/Serum Samples:

-

Thawing and Aliquoting: Thaw plasma or serum samples on ice. Aliquot 50 µL of the sample into a clean glass tube.

-

Internal Standard Spiking: Add a known amount (e.g., 50 ng of C17 and 100 ng of C25 ceramides as internal standards) of the deuterated ceramide internal standard solution to each sample.[5]

-

Protein Precipitation and Lipid Extraction:

-

Add 2 mL of an ice-cold chloroform/methanol (1:2, v/v) mixture to the sample.[5]

-

Vortex the mixture thoroughly at 4°C.

-

To separate the phases, add 0.5 mL of chloroform and 0.5 mL of water, and vortex again.[5]

-

Centrifuge to separate the layers.

-

Carefully collect the lower organic phase.

-

Re-extract the remaining aqueous phase with 1 mL of chloroform.[5]

-

Pool the organic fractions.

-

-

Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.[1]

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

For Tissue Samples:

-

Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in 1 mL of cold PBS.[1]

-

Internal Standard Spiking: Add a known amount of the deuterated ceramide internal standard solution to the homogenate.[1]

-

Lipid Extraction:

-

Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the homogenized tissue and vortex at 4°C.[5]

-

Follow the phase separation and organic phase collection steps as described for plasma/serum samples.

-

-

Solvent Evaporation and Reconstitution: Proceed with the evaporation and reconstitution steps as described for plasma/serum samples.[1]

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]

-

Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[1]

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid.[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 5-10 µL.[1]

-

Gradient Elution: A representative gradient is provided in the table below.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for each ceramide species and the deuterated internal standard.

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with increasing concentrations of the ceramide working standard mixture and a constant concentration of the internal standard. A typical calibration range might be from 1 to 500 ng/mL for each ceramide.[1]

-

Peak Integration: Integrate the peak areas of the MRM transitions for each ceramide species and the internal standard.[1]

-

Concentration Calculation: For each ceramide, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression to generate a calibration curve. Use the regression equation to calculate the concentration of each ceramide in the unknown samples.[1]

Data Presentation

The following tables summarize typical quantitative data obtained from ceramide analysis using the described protocol.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [2][3] |

| Intra-assay Precision (CV%) | < 15% | [2] |

| Inter-assay Precision (CV%) | < 15% | [2] |

| Accuracy (Bias %) | < 15% | [3] |

| Extraction Recovery | > 90% | [3] |

| Lower Limit of Quantification (LLOQ) | 1 nM | [3] |

Table 2: Representative LC Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 50 | 50 |

| 2.0 | 50 | 50 |

| 15.0 | 0 | 100 |

| 20.0 | 0 | 100 |

| 20.1 | 50 | 50 |

| 25.0 | 50 | 50 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for ceramide quantification.

Ceramide Signaling Pathway

Caption: Simplified ceramide signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of C18-Ceramide-d3 in Plasma Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that are integral components of cellular membranes and serve as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2] Of the various ceramide species, C18-Ceramide (d18:1/18:0) is of significant interest due to its association with various physiological and pathological conditions, including cardiovascular disease, insulin resistance, and cancer.[3][4] Accurate quantification of C18-Ceramide in plasma is crucial for understanding its role in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies.

This document provides detailed application notes and protocols for the quantitative analysis of C18-Ceramide in human plasma using C18-Ceramide-d3 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

Quantitative Data Summary

The following table summarizes representative concentrations of C18-Ceramide in human plasma from various studies. These values can serve as a reference for researchers performing quantitative lipidomics analysis.

| Cohort | C18-Ceramide Concentration (nmol/mL) | Analytical Method | Reference |

| Healthy Lean Control Subjects | 0.26 ± 0.03 | HPLC-ESI-MS/MS | [3] |

| Obese Type 2 Diabetic Patients | 0.38 ± 0.03 | HPLC-ESI-MS/MS | [3] |

| Healthy Adults (Pre-exercise) | 0.73 ± 0.29 | LC-ESI-MS/MS | [5] |